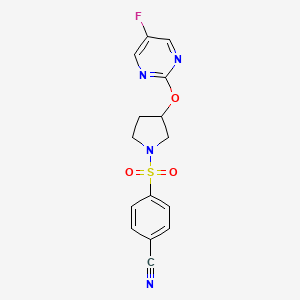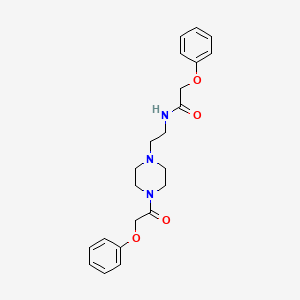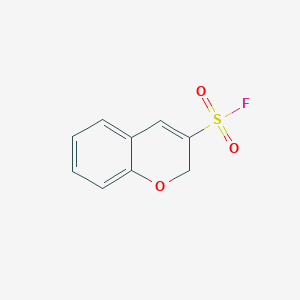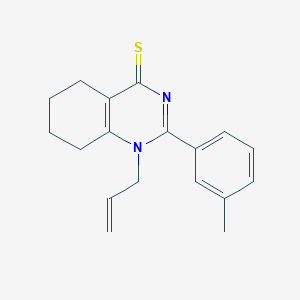![molecular formula C14H14BrN3O2 B2360581 2-(4-bromo-2-methylphenoxy)-N'-[(E)-1H-pyrrol-2-ylmethylidene]acetohydrazide CAS No. 514810-21-0](/img/structure/B2360581.png)
2-(4-bromo-2-methylphenoxy)-N'-[(E)-1H-pyrrol-2-ylmethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-bromo-2-methylphenoxy)-N'-[(E)-1H-pyrrol-2-ylmethylidene]acetohydrazide is a useful research compound. Its molecular formula is C14H14BrN3O2 and its molecular weight is 336.189. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
This compound is involved in the synthesis and characterization of various Schiff bases and Thiazolidinone derivatives. Research conducted by Fuloria et al. (2014) demonstrated the esterification of p-bromo-m-cresol leading to the formation of 2-(4-bromo-3-methylphenoxy)acetate. Further, this compound underwent hydrazination to yield 2-(4-Bromo-3-methyl phenoxy)acetohydrazide, which was reacted with different aromatic aldehydes to produce N-(substituted benzylidiene)-2-(4-bromo-3-methyl phenoxy)acetamide. These compounds were evaluated for their antibacterial and antifungal activities, showcasing their potential application in antimicrobial research (Fuloria, Fuloria, & Gupta, 2014).
Antimicrobial Evaluation
In a similar study, Fuloria et al. (2009) synthesized and evaluated the antimicrobial activities of novel imines and thiazolidinones derived from 2-(4-Chloro-3-methylphenoxy)acetohydrazide. These compounds were characterized based on spectral studies and demonstrated significant antibacterial and antifungal properties (Fuloria, Singh, Yar, & Ali, 2009).
Nonlinear Optical Properties
Research on the nonlinear optical properties of hydrazones, including compounds similar to the one , has been conducted to investigate their potential in optical device applications. Naseema et al. (2010) synthesized hydrazones and studied their third-order nonlinear optical properties using the z-scan technique. This study suggested that such compounds are potential candidates for applications in optical limiters and optical switches (Naseema, Sujith, Manjunatha, Kalluraya, Umesh, & Rao, 2010).
Antioxidant and Radical Scavenging Activity
Additionally, derivatives of similar compounds have been explored for their antioxidant and radical scavenging activities. Li et al. (2012) isolated nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides, showing potent scavenging activity against DPPH radicals. These findings indicate the potential application of such compounds in food and pharmaceutical fields as natural antioxidants (Li, Li, Gloer, & Wang, 2012).
Properties
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-[(E)-1H-pyrrol-2-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2/c1-10-7-11(15)4-5-13(10)20-9-14(19)18-17-8-12-3-2-6-16-12/h2-8,16H,9H2,1H3,(H,18,19)/b17-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRTYJDKNXLDPS-CAOOACKPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2360499.png)
![N~1~-(4-chlorophenyl)-2-[(6-isopropyl-7-oxo-2-piperidino-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B2360501.png)


![1-(5-Fluoro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2360506.png)




![8-chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2360513.png)
![[5-Amino-2-(4-chlorophenoxy)phenyl]methanol](/img/structure/B2360514.png)
![(Z)-N-[5-[(4-Chlorophenyl)sulfamoyl]-2-pyrrolidin-1-ylphenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2360515.png)

![8-(3,4-dimethylbenzoyl)-6-(2-fluorobenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2360518.png)
